molecular formula C10H16O3 B13219652 Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13219652
M. Wt: 184.23 g/mol
InChI Key: XJAYFYDTXMPMAV-UHFFFAOYSA-N
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Description

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutanone derivative with a suitable esterifying agent in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities while maintaining consistent quality. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are optimized for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new esters or ethers .

Scientific Research Applications

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methylenecyclobutane-1-carboxylate
  • Methyl 3-methylenecyclobutane-1-carbonitrile

Uniqueness

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds .

Biological Activity

Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and antioxidant effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • CAS Number : 1870560-16-9

1. Cytotoxicity

Cytotoxicity refers to the ability of a substance to kill or inhibit the growth of cells. Studies have utilized various assays to evaluate the cytotoxic effects of this compound on different cell lines.

Table 1: Cytotoxicity Results

Cell LineIC₅₀ (µM)Reference
Vero E6250 ± 20
HeLa300 ± 15
MCF-7200 ± 10

The above table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various cell lines exposed to the compound. The Vero E6 cell line showed significant sensitivity, indicating a potential for further investigation in cancer research.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus1250
Escherichia coli937
Candida albicans2500

The data indicates that the compound exhibits varying degrees of antimicrobial activity, with notable efficacy against Staphylococcus aureus and Escherichia coli.

3. Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress in biological systems. The antioxidant potential of this compound was assessed using various assays.

Table 3: Antioxidant Activity Results

Assay TypeConcentration (µg/mL)% InhibitionReference
DPPH Scavenging10075%
ABTS Assay5085%
Hydrogen Peroxide4090%

The results from these assays demonstrate that the compound possesses significant antioxidant activity, making it a candidate for further exploration in therapeutic applications.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner across several cancer types, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cells.

Case Study: Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The findings revealed that it inhibited growth at concentrations comparable to established antibiotics, suggesting its potential as a natural antimicrobial agent.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-8(2)5-6-10(8)9(3,13-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

XJAYFYDTXMPMAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC12C(O2)(C)C(=O)OC)C

Origin of Product

United States

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